molecular formula C10H14O2 B6322284 (2-Ethoxy-4-methylphenyl)methanol CAS No. 2432849-06-2

(2-Ethoxy-4-methylphenyl)methanol

Cat. No.: B6322284
CAS No.: 2432849-06-2
M. Wt: 166.22 g/mol
InChI Key: NSABZYDULYIMBC-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-methylphenyl)methanol is an organic compound with the molecular formula C10H14O2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an ethoxy group at the second position and a methyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4-methylphenyl)methanol can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-4-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds at room temperature, yielding this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-ethoxy-4-methylbenzaldehyde using a palladium catalyst under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethoxy and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Ethoxy-4-methylbenzaldehyde or 2-ethoxy-4-methylbenzoic acid.

    Reduction: 2-Ethoxy-4-methylphenylmethane.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

(2-Ethoxy-4-methylphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-methylphenol: Similar structure but with a hydroxyl group directly attached to the benzene ring.

    2-Ethoxy-4-(methoxymethyl)phenol: Contains a methoxymethyl group instead of a hydroxyl group.

Uniqueness

(2-Ethoxy-4-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(2-ethoxy-4-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-12-10-6-8(2)4-5-9(10)7-11/h4-6,11H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSABZYDULYIMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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